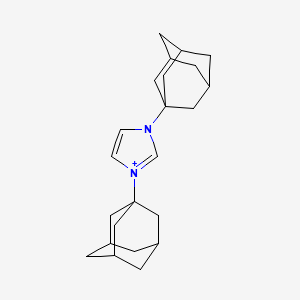
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, also known by its MDL number MFCD04973311, is an organic compound with the chemical formula C₂₃H₃₃BF₄N₂. It is a crystalline substance with a melting point of 282°C . This compound is primarily used in synthetic organic chemistry, particularly in cross-coupling reactions using transition metal catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate typically involves the reaction of 1-adamantylamine with imidazole in the presence of a suitable base. The resulting imidazolium salt is then treated with tetrafluoroboric acid to yield the final product . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolium salts, while substitution reactions can produce a variety of substituted imidazolium derivatives .
科学的研究の応用
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The molecular targets include various transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions .
類似化合物との比較
Similar Compounds
- 1,3-Di(1-adamantyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium bromide
- 1,3-Bis(1-adamantyl)imidazolium hexafluorophosphate
Uniqueness
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is unique due to its high thermal stability and effectiveness as a ligand in catalytic processes. Its tetrafluoroborate anion provides additional stability compared to other halide-based imidazolium salts .
特性
CAS番号 |
286014-41-3 |
|---|---|
分子式 |
C23H33N2+ |
分子量 |
337.5 g/mol |
IUPAC名 |
1,3-bis(1-adamantyl)imidazol-1-ium |
InChI |
InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1 |
InChIキー |
SAYJSSIMFYICKR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)

![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)









![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
